4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a piperazine ring and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The piperazine and pyrrolidine rings are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrrolidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl-1-((2R,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (olanzapine)
Uniqueness
4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and pyrrolidine rings
Properties
Molecular Formula |
C20H25F2N5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C20H25F2N5/c1-15-10-19(24-20(23-15)27-4-2-3-5-27)26-8-6-25(7-9-26)14-16-11-17(21)13-18(22)12-16/h10-13H,2-9,14H2,1H3 |
InChI Key |
GXNDTYAOHSMFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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